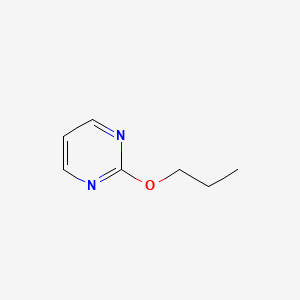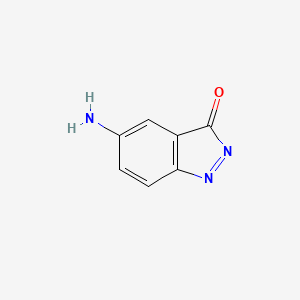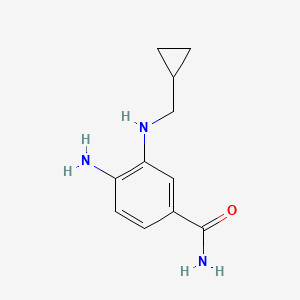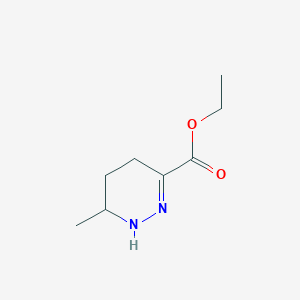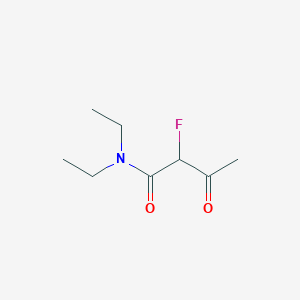
5-Anilino-3-ethyl-2-(2-methoxyphenyl)-2H-indazole-4,7-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-2-(2-methoxyphenyl)-5-(phenylamino)-2H-indazole-4,7-dione is a complex organic compound with a unique structure that includes an indazole core, substituted with various functional groups
Preparation Methods
The synthesis of 3-Ethyl-2-(2-methoxyphenyl)-5-(phenylamino)-2H-indazole-4,7-dione typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the indazole core, followed by the introduction of the ethyl, methoxyphenyl, and phenylamino groups through various substitution reactions. Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.
Chemical Reactions Analysis
3-Ethyl-2-(2-methoxyphenyl)-5-(phenylamino)-2H-indazole-4,7-dione can undergo several types of chemical reactions:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the indazole ring.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the phenyl and methoxyphenyl groups, using reagents like halogens or alkylating agents.
Scientific Research Applications
3-Ethyl-2-(2-methoxyphenyl)-5-(phenylamino)-2H-indazole-4,7-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of new materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 3-Ethyl-2-(2-methoxyphenyl)-5-(phenylamino)-2H-indazole-4,7-dione involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
3-Ethyl-2-(2-methoxyphenyl)-5-(phenylamino)-2H-indazole-4,7-dione can be compared with other indazole derivatives, such as:
2-Phenylindazole: Lacks the additional substituents found in 3-Ethyl-2-(2-methoxyphenyl)-5-(phenylamino)-2H-indazole-4,7-dione, resulting in different chemical and biological properties.
5-Nitroindazole: Contains a nitro group instead of the phenylamino group, leading to different reactivity and applications.
3-Methyl-2-phenylindazole: Similar structure but with a methyl group instead of an ethyl group, affecting its physical and chemical properties.
Properties
CAS No. |
62370-36-9 |
|---|---|
Molecular Formula |
C22H19N3O3 |
Molecular Weight |
373.4 g/mol |
IUPAC Name |
5-anilino-3-ethyl-2-(2-methoxyphenyl)indazole-4,7-dione |
InChI |
InChI=1S/C22H19N3O3/c1-3-16-20-21(24-25(16)17-11-7-8-12-19(17)28-2)18(26)13-15(22(20)27)23-14-9-5-4-6-10-14/h4-13,23H,3H2,1-2H3 |
InChI Key |
DPQXWRNAMUXNST-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C(=NN1C3=CC=CC=C3OC)C(=O)C=C(C2=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


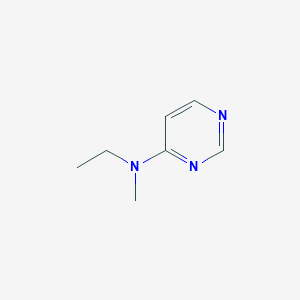
![(2S)-3-[[3,5-dimethyl-4-(1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-9-yloxy)benzoyl]amino]-2-(phenylmethoxycarbonylamino)propanoic acid](/img/structure/B13103159.png)

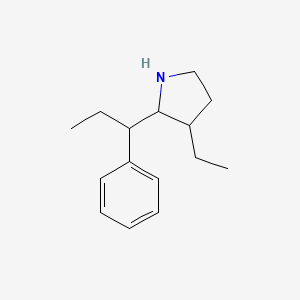
![(S)-3-([1,1'-Biphenyl]-3-yl)-2-aminopropanoic acid hydrochloride](/img/structure/B13103192.png)
![benzyl N-[2-oxo-2-(N-propylanilino)ethyl]carbamate](/img/structure/B13103198.png)
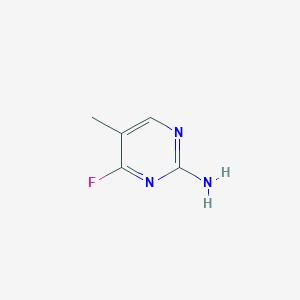
![1-Ethyl-3-methyl-5-(methylthio)-1H-pyrazolo[4,3-e][1,2,4]triazine](/img/structure/B13103215.png)
